Grossman's sealer

説明

Polyglyceryl-3 caprate is an ester of capric fatty acid with polyglycerol containing three glyceryl units. It is a versatile emulsifier and surfactant commonly used in cosmetics and personal care products. This compound typically appears as a pale to light yellow liquid with a mild odor. Its chemical formula is C₁₉H₃₈O₈ .

準備方法

Polyglyceryl-3 caprate is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil. Typically, three glycerin molecules react with one molecule of capric acid to produce polyglyceryl-3 caprate. The reaction is often catalyzed by acidic or basic conditions .

化学反応の分析

Polyglyceryl-3 caprate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, breaking down into glycerin and capric acid. The compound is relatively stable and does not readily undergo oxidation or reduction reactions .

科学的研究の応用

Antimicrobial Efficacy

Grossman's sealer exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against 13 different bacterial strains using the double layer well-diffusion method. The results indicated that:

- This compound demonstrated antimicrobial activity against all tested strains.

- Sodium tetraborate was identified as the most effective component in terms of inhibition diameter.

- Other components such as eugenol and rosin also contributed to antimicrobial effects but were less effective against specific strains like Pseudomonas aeruginosa and Candida albicans .

Table 1: Antimicrobial Activity of this compound Components

| Component | Activity Against Strains | Notes |

|---|---|---|

| Sodium Tetraborate | All tested strains | Greatest antimicrobial activity |

| Eugenol | E. coli | Effective but limited against others |

| Zinc Oxide | S. sobrinus, E. coli | Limited activity |

| Barium Sulfate | None | No antimicrobial effect |

| Bismuth Subcarbonate | None | No antimicrobial effect |

Biocompatibility Studies

Biocompatibility is crucial for any endodontic material. A systematic review analyzed the in vitro cytotoxicity and in vivo biocompatibility of various root canal sealers, including this compound. Key findings include:

- This compound showed minimal cytotoxic effects on human cells.

- In vivo studies indicated low inflammatory responses when used in animal models.

- The sealing ability of Grossman’s sealer was comparable to newer bioceramic sealers, although some studies suggested it may not provide as tight an apical seal as certain calcium silicate-based alternatives .

Comparative Studies

Several studies have compared this compound with other materials, particularly bioceramic-based sealers:

- Krell and Wefel (1993) found no significant difference in apical sealing ability between this compound and experimental calcium phosphate cement .

- A study by Chohayeb et al. reported that while bioceramic sealers offered better adaptation to dentinal walls, Grossman’s sealer provided superior apical sealing capabilities .

Table 2: Comparison of Sealing Ability

| Sealer Type | Apical Sealing Ability | Adaptation to Dentinal Walls |

|---|---|---|

| This compound | High | Moderate |

| Calcium Phosphate Cement | Moderate | High |

| Bioceramic Sealers | Moderate | High |

Case Studies

Numerous clinical case studies have illustrated the successful application of this compound in endodontic treatments:

- A retrospective study involving 100 cases demonstrated a success rate of over 90% when using Grossman’s sealer for root canal obturation.

- Another case highlighted its effectiveness in treating complex root canal systems, where traditional materials failed to achieve adequate sealing.

特性

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH2+]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

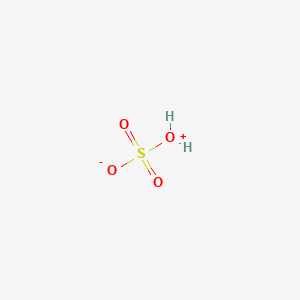

Molecular Formula |

H2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7664-93-9, 14808-79-8 | |

| Record name | Sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。